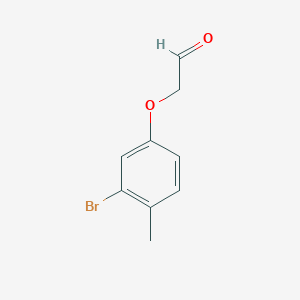

2-(3-Bromo-4-methylphenoxy)acetaldehyde

Description

2-(3-Bromo-4-methylphenoxy)acetaldehyde is a brominated aromatic compound featuring a phenoxy group substituted with a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The molecule is further functionalized with an acetaldehyde group (-CH₂CHO) linked via the oxygen atom.

Properties

IUPAC Name |

2-(3-bromo-4-methylphenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHDBYPGRIYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenoxy)acetaldehyde typically involves the bromination of 4-methylphenol followed by etherification and subsequent formylation. One common method includes:

Bromination: 4-methylphenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylphenol.

Etherification: The brominated phenol is then reacted with chloroacetaldehyde in the presence of a base like potassium carbonate to form 2-(3-Bromo-4-methylphenoxy)acetaldehyde.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Boronic acids and palladium catalysts in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 2-(3-Bromo-4-methylphenoxy)acetic acid.

Reduction: 2-(3-Bromo-4-methylphenoxy)ethanol.

Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetaldehyde depends on its application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothetical data for 2-(3-Bromo-4-methylphenoxy)acetaldehyde inferred from analogs.

Structural and Reactivity Differences

Functional Group Influence: Acetaldehyde vs. Acetamide: The target compound’s acetaldehyde group (-CH₂CHO) is more reactive than the acetamide group (-CH₂CONH₂) in 2-(2-bromo-4-methylphenoxy)acetamide. Aldehydes undergo nucleophilic additions and oxidations, whereas acetamides are stable and often used in drug design due to hydrogen-bonding capabilities . Ketone vs. Aldehyde: 2-Bromo-4'-methoxyacetophenone (ketone) exhibits lower electrophilicity compared to aldehydes, making it less reactive in condensation reactions .

Substituent Position and Electronic Effects: Bromine at the 3-position (target) vs. 2-position (2-(2-bromo-4-methylphenoxy)acetamide) alters steric and electronic effects on the phenoxy ring. Para-substituted analogs (e.g., 2-(4-bromophenyl)acetaldehyde) lack oxygen linkage, reducing conjugation with the aromatic ring .

Linkage Type: Phenoxy-linked compounds (target and 2-(2-bromo-4-methylphenoxy)acetamide) have ether bonds, enhancing solubility in polar solvents compared to direct phenyl-linked analogs like 2-(4-bromophenyl)acetaldehyde .

Biological Activity

2-(3-Bromo-4-methylphenoxy)acetaldehyde, a compound with significant potential in pharmaceutical and agrochemical applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₉BrO₂

- CAS Number : 1857217-85-6

The compound features a bromine atom and a phenoxy group, which contribute to its biological interactions.

Biological Activity Overview

The biological activity of 2-(3-Bromo-4-methylphenoxy)acetaldehyde can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 2-(3-Bromo-4-methylphenoxy)acetaldehyde exhibit antimicrobial properties against various bacterial strains. For instance, certain phenoxyacetaldehyde derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL .

- Antiproliferative Effects : Research indicates that some derivatives of phenoxyacetaldehyde impact cancer cell lines. For example, studies have reported IC50 values of around 226 µg/mL against Hela cells and 242.52 µg/mL against A549 lung carcinoma cells .

The mechanisms through which 2-(3-Bromo-4-methylphenoxy)acetaldehyde exerts its effects are still under investigation. However, it is believed that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the brominated phenoxy group may enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various phenoxyacetaldehyde derivatives, including 2-(3-Bromo-4-methylphenoxy)acetaldehyde. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound in antibiotic development.

Study 2: Anticancer Potential

In vitro assays were conducted on Hela and A549 cell lines using derivatives of 2-(3-Bromo-4-methylphenoxy)acetaldehyde. The results indicated dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.